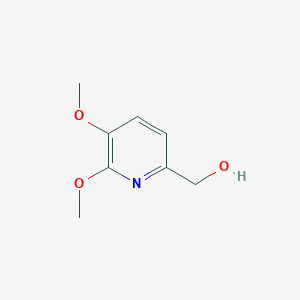![molecular formula C29H37NO2 B1389478 N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline CAS No. 1040686-87-0](/img/structure/B1389478.png)
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline
Übersicht
Beschreibung
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline (NHBPA) is a synthetic aniline derivative that has been studied for its potential applications in the fields of scientific research and laboratory experiments. The compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline has been studied for its potential applications in scientific research. In particular, the compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain, which may have beneficial effects on memory and learning. Additionally, this compound has been studied for its potential to act as a ligand for the estrogen receptor. Estrogen is a hormone involved in the regulation of many physiological processes, and the binding of this compound to the estrogen receptor may enable the compound to modulate these processes.
Wirkmechanismus
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline has been studied for its mechanism of action in the inhibition of AChE and the binding to the estrogen receptor. With regards to AChE inhibition, the compound is thought to act as a competitive inhibitor, meaning that it binds to the active site of the enzyme, preventing the enzyme from binding to its normal substrate, acetylcholine. With regards to binding to the estrogen receptor, this compound is thought to act as an agonist, meaning that it binds to the receptor and activates it, leading to a downstream effect on the physiological processes regulated by the hormone.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. With regards to AChE inhibition, the compound has been shown to increase levels of acetylcholine in the brain, which may improve memory and learning. With regards to binding to the estrogen receptor, this compound has been shown to modulate the physiological processes regulated by the hormone, including reproductive physiology and the regulation of energy balance.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline has several advantages and limitations for lab experiments. On the one hand, the compound is relatively easy to synthesize, making it a useful tool for laboratory experiments. Additionally, the compound can be used to study a wide range of biological processes, making it a versatile tool for scientific research. On the other hand, the compound is relatively expensive to purchase, and its effects on biological processes may be difficult to replicate in laboratory experiments.
Zukünftige Richtungen
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline may have potential applications in a variety of future directions. For example, the compound may be studied further for its potential to act as an inhibitor of AChE, which may enable the development of treatments for neurological disorders. Additionally, the compound may be studied further for its potential to act as a ligand for the estrogen receptor, which may enable the development of treatments for conditions related to estrogen deficiency. Finally, the compound may be studied further for its potential to modulate other physiological processes, which may enable the development of treatments for a variety of diseases and disorders.
Eigenschaften
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO2/c1-2-3-4-5-9-22-31-28-18-14-26(15-19-28)24-30-27-16-20-29(21-17-27)32-23-10-13-25-11-7-6-8-12-25/h6-8,11-12,14-21,30H,2-5,9-10,13,22-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVODEWHIBZDFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1389396.png)

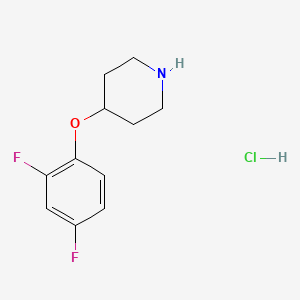
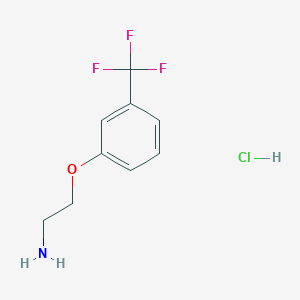
![1-{[(3-Nitrophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B1389400.png)

![6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1389406.png)

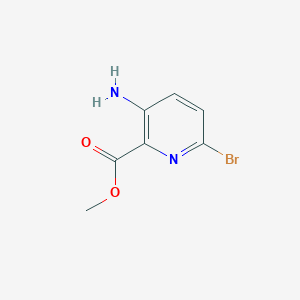

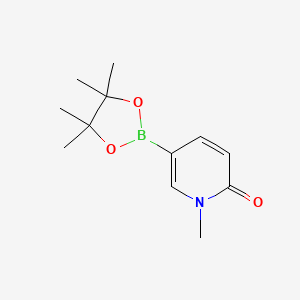
![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
